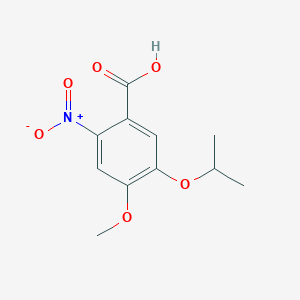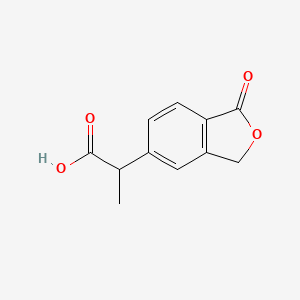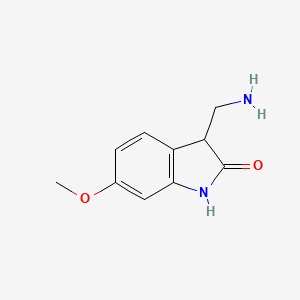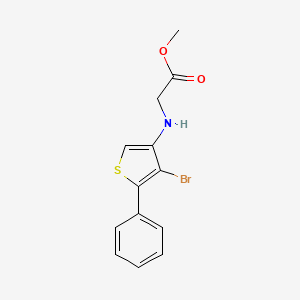![molecular formula C13H20O3 B13878855 Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-7-oxospiro[35]nonane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxospiro[3.5]nonane-7-carboxylate
- Ethyl 7-oxospiro[3.5]nonane-6-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other spirocyclic compounds.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-3-16-12(15)10-8-13(5-4-11(10)14)6-9(2)7-13/h9-10H,3-8H2,1-2H3 |
InChI Key |
LVIKDZXFUDJUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1=O)CC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



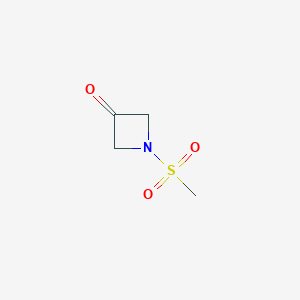
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

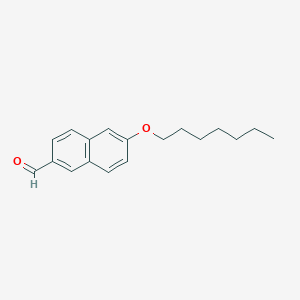
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
